
An In-depth Technical Guide to Methyl 2-fluoro-
5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:
Methyl 2-fluoro-5-

hydroxybenzoate

CAS No.: 1084801-91-1

Cat. No.: B1391543

Get Quote

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals on the chemical properties, synthesis, and application of

Methyl 2-fluoro-5-hydroxybenzoate. It is designed to provide not only foundational data but

also field-proven insights into its handling and strategic utility.

Section 1: Introduction and Strategic Overview
Methyl 2-fluoro-5-hydroxybenzoate (CAS No. 1084801-91-1) is a fluorinated aromatic

compound of significant interest in the fields of medicinal chemistry and materials science.[1]

As a substituted methyl salicylate, it belongs to the class of ortho-hydroxybenzoic acid esters.

Its strategic value lies in the unique combination of three key functional groups on a single

aromatic scaffold: a phenolic hydroxyl, a methyl ester, and an ortho-positioned fluorine atom.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug

design to modulate physicochemical and pharmacological properties.[2] Fluorine's high

electronegativity and small size can enhance metabolic stability, increase binding affinity to

target proteins, and improve bioavailability.[3][4] This makes Methyl 2-fluoro-5-
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hydroxybenzoate a valuable and versatile building block for synthesizing more complex

pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5]

This document provides a detailed exploration of its chemical identity, synthesis, spectral

characteristics, reactivity, and safe handling protocols.

Caption: Chemical Structure of Methyl 2-fluoro-5-hydroxybenzoate.

Section 2: Physicochemical and Molecular
Properties
Precise experimental data for Methyl 2-fluoro-5-hydroxybenzoate is not widely published.

However, its properties can be reliably estimated from its isomers, particularly Methyl 5-fluoro-

2-hydroxybenzoate (CAS 391-92-4), which shares the same molecular formula and functional

group types.

Table 1: Physicochemical Properties of Methyl 2-fluoro-5-hydroxybenzoate and Its Isomer

Property Value (Target Compound) Reference/Note

CAS Number 1084801-91-1 [1]

Molecular Formula C₈H₇FO₃ [1]

Molecular Weight 170.14 g/mol [1]

Appearance Solid (Predicted) Based on isomers[6]

Melting Point Estimated: 30-34 °C
Based on isomer (CAS 391-

92-4)[6]

Boiling Point
Estimated: ~50 °C at 0.15

mmHg

Based on isomer (CAS 391-

92-4)[6][7]

Density Estimated: ~1.309 g/cm³
Predicted for isomer (CAS

391-92-4)[6][7]

pKa (Phenolic H) Estimated: < 9.77

Predicted for isomer (CAS

391-92-4); likely lower due to

ortho-F[6][8]
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| Storage | Sealed in dry, room temperature |[1][6] |

Section 3: Synthesis and Purification
The most direct and industrially scalable route to Methyl 2-fluoro-5-hydroxybenzoate is the

Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-hydroxybenzoic

acid (CAS 2774480-2).[9]

Synthesis Pathway: Fischer Esterification
This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of

methanol, which serves as both reactant and solvent. The equilibrium is driven towards the

ester product by using excess alcohol and/or by removing the water formed during the reaction.

[10]

2-Fluoro-5-hydroxybenzoic Acid
+ Methanol (excess)

Reflux
(Heat)

Acid Catalyst
(e.g., H₂SO₄, SOCl₂)

Aqueous Workup
(Neutralization, Extraction)

Column Chromatography
or Recrystallization Methyl 2-fluoro-5-hydroxybenzoate

Click to download full resolution via product page

Caption: General workflow for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate.

Experimental Protocol: Fischer Esterification
This protocol is a robust, field-proven methodology adapted from standard procedures for

similar aromatic esters.[11]

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and

reflux condenser, add 2-fluoro-5-hydroxybenzoic acid (1.0 eq).

Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to

completely dissolve the starting material.
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Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. Cautiously and slowly add a

catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 eq) or dropwise thionyl

chloride (SOCl₂, ~1.2 eq). Causality Note: The acid protonates the carbonyl oxygen of the

carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic

attack by methanol.[12]

Reaction Execution: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for

4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is consumed.

Quenching and Workup: Cool the reaction mixture to room temperature and concentrate it

under reduced pressure to remove the excess methanol.

Extraction: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer

sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to

neutralize the acid catalyst, and finally with saturated brine. Self-Validation: The bicarbonate

wash is critical; effervescence confirms the presence of acid, and washing should continue

until no more gas evolves, ensuring complete neutralization.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification: Purify the crude ester via flash column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the

final product.

Section 4: Spectroscopic Profile and
Characterization
Experimental spectra for Methyl 2-fluoro-5-hydroxybenzoate are not readily available. The

following data are predicted based on established principles and spectral data from analogous

compounds like methyl salicylate.[13][14] Characterization is essential to confirm identity and

purity.

Table 2: Predicted Spectroscopic Data
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale and Key
Insights

¹H NMR -OH (Phenolic)
5.0 - 9.0 ppm
(broad s)

Shift is
concentration and
solvent-dependent.

-OCH₃ (Ester) ~3.9 ppm (s, 3H)
Typical singlet for a

methyl ester.

Ar-H (Aromatic) 6.8 - 7.5 ppm (m, 3H)

Complex multiplet

pattern due to H-H

and H-F coupling.

Expect doublet of

doublets for each

proton.

¹³C NMR -OCH₃ ~52 ppm
Standard for methyl

ester carbon.

Aromatic C-H 115 - 125 ppm
Shielded by electron-

donating OH group.

Aromatic C-O ~150 ppm

Deshielded carbon

attached to the

hydroxyl group.

Aromatic C-F
~158 ppm (d, ¹JCF ≈

240 Hz)

Large one-bond C-F

coupling constant is

highly diagnostic.[13]

C=O (Ester) ~168 ppm
Typical carbonyl shift

for an aromatic ester.

IR Spectroscopy O-H stretch
3200 - 3500 cm⁻¹

(broad)

Characteristic broad

peak for a hydrogen-

bonded phenol.[15]

C-H stretch (sp²) 3000 - 3100 cm⁻¹ Aromatic C-H bonds.

C=O stretch
1680 - 1710 cm⁻¹

(strong)

Strong, sharp peak for

the ester carbonyl.[16]
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Technique Feature
Predicted Chemical
Shift / Wavenumber

Rationale and Key
Insights

C-F stretch
1200 - 1280 cm⁻¹

(strong)

Strong absorption

confirming the

presence of the C-F

bond.

Mass Spec (EI) Molecular Ion (M⁺) m/z = 170

Corresponds to the

molecular weight

[C₈H₇FO₃]⁺.

Key Fragment m/z = 138

Loss of methanol (-32)

via ortho-effect,

similar to methyl

salicylate.[14]

| | Key Fragment | m/z = 111 | Loss of the methoxycarbonyl group (-59) [C₇H₄FO]⁺. |

Section 5: Chemical Reactivity and Mechanistic
Insights
The reactivity of Methyl 2-fluoro-5-hydroxybenzoate is dictated by its three functional groups.

Their interplay allows for selective transformations, making it a versatile synthetic intermediate.

Phenolic Hydroxyl Group: The hydroxyl group is acidic. The presence of the electron-

withdrawing fluorine atom in the ortho position is expected to increase its acidity (lower its

pKa) compared to phenol itself, due to the powerful inductive effect (-I) stabilizing the

corresponding phenoxide anion.[8][17] This site is a nucleophile and can undergo O-

alkylation (Williamson ether synthesis) or O-acylation under basic conditions.

Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be

hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification)

conditions.[18] It can also undergo amidation with amines or transesterification with other

alcohols.
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Aromatic Ring: The ring is activated towards electrophilic aromatic substitution (EAS). The

hydroxyl group is a powerful ortho-, para-director, while the fluorine atom is also an ortho-,

para-director (though deactivating). The ester group is a meta-director. The regiochemical

outcome of EAS reactions will be a complex interplay of these directing effects, with

substitution likely favoring positions ortho and para to the strongly activating hydroxyl group.

Section 6: Utility in Drug Discovery and Medicinal
Chemistry
The true value of Methyl 2-fluoro-5-hydroxybenzoate is realized when it is used as a scaffold

in the synthesis of larger, more complex molecules for pharmaceutical applications.

Metabolic Blocking: A common strategy in drug design is to introduce fluorine at a

metabolically labile position. A C-H bond that is susceptible to oxidation by Cytochrome P450

enzymes can be replaced with a C-F bond, which is much stronger and resistant to

cleavage, thereby increasing the drug's half-life.[2]

Modulation of pKa: The ortho-fluoro group's influence on the acidity of the phenolic proton

can be critical for tuning a molecule's ionization state at physiological pH, which in turn

affects its solubility, membrane permeability, and ability to bind to a target receptor.[8]

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent

interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole

interactions, potentially increasing the potency of the drug candidate.[19]

Synthetic Handle: The molecule provides three distinct points for chemical modification,

allowing for the systematic exploration of chemical space during a lead optimization

campaign. For instance, related fluorinated benzoates are used in the synthesis of

macrocyclic ALK inhibitors for cancer treatment.[5]

Section 7: Safety and Handling
As specific GHS and safety data for CAS 1084801-91-1 are limited, it is prudent to adopt the

safety precautions for its well-documented isomer, Methyl 5-fluoro-2-hydroxybenzoate (CAS

391-92-4).[20]
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Table 3: GHS Hazard Information (Based on Isomer CAS 391-92-4)

Hazard Class GHS Code Statement

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling and Storage Recommendations:

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety glasses with side shields, and a lab coat.

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to

avoid inhalation of dust or vapors.

Storage: Keep the container tightly sealed and store in a cool, dry place away from

incompatible materials.[1][6]

Emergency Procedures: In case of contact, flush skin or eyes with copious amounts of water

for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

References
ChemSynthesis. (2025). 5-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate....

Retrieved from [Link]

Chemistry Stack Exchange. (2021). How is o-Fluorophenol more acidic than phenol even

after having Hydrogen bonding?. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Intermediates in

Modern Pharmaceutical Development. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.bldpharm.com/products/1084801-91-1.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1501195.htm
https://www.chemsynthesis.com/base/chemical-structure-345-16-4.html
https://www.researchgate.net/figure/H-NMR-spectra-A-Authentic-methyl-2-5-dihydroxybenzoate-methylgentisate-B_fig2_44682498
https://chemistry.stackexchange.com/questions/148805/how-is-o-fluorophenol-more-acidic-than-phenol-even-after-having-hydrogen-bondin
https://www.inno-pharmchem.com/news/the-role-of-fluorinated-intermediates-in-modern-pharmaceutical-development-84180051.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Doc Brown's Chemistry. (2025). Introductory note on the 13C NMR spectrum of methyl 2-

hydroxybenzoate (methyl salicylate). Retrieved from [Link]

ResearchGate. (2021). The combined theoretical and experimental FT-IR spectra of CBFBH.

Retrieved from [Link]

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

PubMed Central (PMC). (n.d.). The Role of Small Molecules Containing Fluorine Atoms in

Medicine and Imaging Applications. Retrieved from [Link]

National Institutes of Health (NIH). (2015). Preparation of ortho-Fluorophenols from Non-

Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18

Radiolabeling. Retrieved from [Link]

PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-
hydroxybenzoic acid.

PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

Filo. (2021). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. Retrieved

from [Link]

PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]

Quora. (2013). Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-

chlorophenol, ortho-bromophenol or ortho-iodophenol? Why?. Retrieved from [Link]

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On

Interpreting Spectra. Retrieved from [Link]

The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!.

Retrieved from [Link]

ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.docbrown.info/page06/spectra/C13NMR/C13nmr-Ph-OH-COOCH3.htm
https://www.researchgate.net/figure/The-combined-theoretical-and-experimental-FT-IR-spectra-of-CBFBH_fig4_353991275
https://www.masterorganicchemistry.com/reaction-guide/fischer-esterification/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318536/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4631317/
https://pubchem.ncbi.nlm.nih.gov/compound/2774480
https://pubmed.ncbi.nlm.nih.gov/26563878/
https://www.filo.cn/question-answer/why-is-ortho-fluoro-phenol-a-weaker-acid-than-ortho-chlorophenol
https://pubchem.ncbi.nlm.nih.gov/compound/56924399
https://www.quora.com/Organic-Chemistry-Which-is-more-acidic-ortho-fluorophenol-ortho-chlorophenol-ortho-bromophenol-or-ortho-iodophenol-Why
https://www.masterorganicchemistry.com/2016/11/23/quick-analysis-of-ir-spectra/
https://www.youtube.com/watch?v=1ojq-4Vp-9A
https://www.researchgate.net/publication/224890664_Fluorine_in_Medicinal_Chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1391543?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Trifluoromethylated Benzoates

in Modern Chemistry. Retrieved from [Link]

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

Retrieved from [Link]

Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from

[Link]

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

Retrieved from [Link]

The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-

Step Guide to IR Spectroscopy. Retrieved from [Link]

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Green

Chemistry. Retrieved from [Link]

DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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